molecular formula C24H18N2O6S B12147316 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12147316
M. Wt: 462.5 g/mol
InChI Key: XLYJKVCPQAJGKE-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione” is a complex organic molecule that features a combination of furan, benzothiazole, and pyrrolidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:

    Formation of the pyrrolidine-2,3-dione core: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzothiazole moiety: This step might involve a condensation reaction with a benzothiazole derivative.

    Attachment of the furan-2-yl group: This could be done via a cross-coupling reaction or a similar method.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It might interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It might exhibit activity against certain diseases or conditions.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

    Agriculture: It might be studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it interacts with a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
  • (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

Uniqueness

The presence of the methoxy groups and the specific arrangement of the furan, benzothiazole, and pyrrolidine moieties might confer unique properties, such as enhanced biological activity or improved solubility.

Properties

Molecular Formula

C24H18N2O6S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O6S/c1-30-13-9-10-15-18(12-13)33-24(25-15)26-20(14-6-3-4-7-16(14)31-2)19(22(28)23(26)29)21(27)17-8-5-11-32-17/h3-12,20,28H,1-2H3

InChI Key

XLYJKVCPQAJGKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5OC

Origin of Product

United States

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